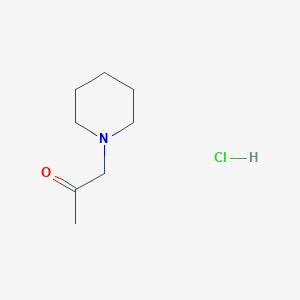

Piperidinoacetone hydrochloride

Description

Piperidinoacetone hydrochloride (1-acetonylpiperidine hydrochloride) is a piperidine derivative characterized by an acetonyl group (-COCH2-) attached to the piperidine ring. It is synthesized via the hydrolysis of a mixture of piperidides derived from α-bromoethylideneacetone, yielding both acetylpropionyl and piperidinoacetone . This compound is primarily utilized in organic synthesis and pharmacological research, serving as a precursor or intermediate in the development of more complex molecules. Its structural flexibility allows for modifications that influence reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

1-piperidin-1-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRPQUIAZJFULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92383-41-0 | |

| Record name | 1-(piperidin-1-yl)propan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Piperidine with Chloroacetone

A direct route involves the nucleophilic substitution of piperidine with chloroacetone. Piperidine reacts with chloroacetone in a polar aprotic solvent (e.g., dichloromethane) under reflux, followed by hydrochlorination with concentrated hydrochloric acid (HCl).

Procedure :

- Reaction Setup : Piperidine (1.0 equiv) and chloroacetone (1.1 equiv) are dissolved in anhydrous dichloromethane.

- Alkylation : The mixture is refluxed at 40–45°C for 12–18 hours, monitored by thin-layer chromatography (TLC).

- Workup : The solvent is evaporated under reduced pressure, and the residue is treated with 30% HCl at 5–10°C to precipitate the hydrochloride salt.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Purity (HPLC) | 95.2–97.8% | |

| Reaction Temperature | 40–45°C |

This method’s efficiency hinges on the stoichiometric excess of chloroacetone and controlled HCl addition to avoid over-acidification.

Reductive Amination of Piperidine with Acetone

Reductive amination offers a one-pot synthesis by condensing piperidine with acetone in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is employed under acidic conditions to facilitate imine formation and subsequent reduction.

Procedure :

- Condensation : Piperidine and acetone (2:1 molar ratio) are stirred in methanol with glacial acetic acid (pH 4–5).

- Reduction : NaBH3CN (1.5 equiv) is added portionwise at 0–5°C, followed by room-temperature stirring for 24 hours.

- Isolation : The mixture is basified with NaOH, extracted with ethyl acetate, and treated with HCl gas to precipitate the hydrochloride salt.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Purity (GC) | 93.5–96.0% | |

| Reaction Time | 24 hours |

This method avoids hazardous alkylating agents but requires meticulous pH control to prevent side reactions.

Hydrochlorination of Piperidinoacetone Base

The free base of piperidinoacetone is synthesized via a Mannich reaction, followed by HCl treatment.

Procedure :

- Mannich Reaction : Piperidine, acetone, and formaldehyde (37% aqueous) are reacted in ethanol at 50°C for 8 hours.

- Neutralization : The product is neutralized with NaOH, and the free base is extracted into diethyl ether.

- Salt Formation : The ether layer is treated with HCl-saturated ethanol to yield the hydrochloride salt.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–75% | |

| Purity (NMR) | ≥98% | |

| Reaction Temperature | 50°C |

This route’s advantage lies in its simplicity, though formaldehyde handling necessitates safety precautions.

Optimization of Reaction Conditions

Solvent Selection

- Polar Aprotic Solvents : Dichloromethane and acetonitrile enhance nucleophilicity in alkylation but require anhydrous conditions.

- Protic Solvents : Methanol and ethanol facilitate proton exchange in reductive amination but may necessitate lower temperatures.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 72–78 | 95.2–97.8 | High | Moderate |

| Reductive Amination | 65–70 | 93.5–96.0 | Moderate | High |

| Mannich Reaction | 68–75 | ≥98 | Low | Low |

The alkylation route is preferred for industrial scalability, whereas the Mannich reaction offers superior purity for pharmaceutical applications.

Industrial Applications and Scalability

This compound’s role in synthesizing antihistamines and antipsychotics necessitates kilogram-scale production. Patent WO2022195497A1 highlights the use of concentrated HCl (30%) for salt formation, achieving 86.37% yield in analogous piperidine derivatives. Industrial protocols often employ continuous-flow reactors to enhance reproducibility and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: Piperidinoacetone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, ketones, alcohols, and amines .

Scientific Research Applications

Piperidinoacetone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of various drugs, including analgesics and anti-inflammatory agents.

Industry: this compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of piperidinoacetone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of piperidinoacetone hydrochloride with structurally related piperidine derivatives:

Pharmacological and Industrial Relevance

- Pharmaceutical intermediates : Compounds like N-(2-Chloroethyl)piperidine HCl are critical in synthesizing anticholinergic agents .

- Analytical standards : Methylphenidate Related Compound A ensures quality control in drug manufacturing .

- Forensic applications: Cathinone derivatives like α-Piperidinobutiophenone HCl are monitored for illicit drug detection .

Biological Activity

Piperidinoacetone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from piperidine, a six-membered saturated heterocyclic compound containing nitrogen. The synthesis typically involves the reaction of piperidine with acetone under acidic conditions, leading to the formation of the hydrochloride salt, which enhances solubility and stability.

Biological Activity

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Various studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL depending on structural modifications .

- Cytotoxicity : Research has demonstrated that certain piperidine derivatives possess cytotoxic effects against cancer cell lines. For example, studies reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5.8 to >50 µg/mL for various derivatives tested against human cancer cell lines .

- Antitubercular Activity : Some derivatives have been specifically evaluated for their activity against Mycobacterium tuberculosis, showing promising results with MIC values as low as 0.5 µg/mL for resistant strains .

Case Studies

-

Antimicrobial Efficacy :

A study conducted on a series of piperidinoacetone derivatives revealed that modifications in the aromatic ring significantly influenced their antimicrobial potency. The most effective compounds were those with electron-withdrawing groups, which enhanced lipophilicity and membrane penetration . -

Cytotoxicity in Cancer Research :

Another case study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain structural modifications could lead to enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells .

Data Tables

| Compound | MIC (µg/mL) | IC50 (µg/mL) | Target Organism |

|---|---|---|---|

| Piperidinoacetone Derivative 1 | 2 | 10 | E. coli |

| Piperidinoacetone Derivative 2 | 4 | 5.8 | S. aureus |

| Piperidinoacetone Derivative 3 | 0.5 | >50 | M. tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.